molecular formula C17H23FN2O3 B7172816 N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide

Cat. No.: B7172816
M. Wt: 322.4 g/mol
InChI Key: JWWAWSQDXBFGTR-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further linked to a methoxy-methylpropanamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,23-3)16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAWSQDXBFGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with a piperidine derivative. The final step involves the formation of the methoxy-methylpropanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the methoxy-methylpropanamide moiety may influence its solubility and bioavailability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-methoxy-2-methylpropanamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its fluorobenzoyl group enhances its stability and reactivity, while the piperidine ring and methoxy-methylpropanamide moiety contribute to its overall pharmacokinetic profile.

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